molecular formula C4H10N2S B1598445 2-(Dimethylamino)ethanethioamide CAS No. 27507-28-4

2-(Dimethylamino)ethanethioamide

Cat. No. B1598445
Key on ui cas rn: 27507-28-4
M. Wt: 118.2 g/mol
InChI Key: GQGHFSJGSKEKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658654B2

Procedure details

2-(Dimethylamino)ethanethioamide (0.382 g, 3.24 mmol), 1,3-dichloroacetone (0.453 g, 3.56 mmol) and sodium bicarbonate (0.301 g, 3.56 mmol) was stirred in 1,2-dichloroethane (4 mL) at room temperature for 24 h. The reaction mixture was filtered and the filter cake was washed with 1,2-dichloroethane. The filtrate was added dropwise to a cooled (ice bath) solution of thionyl chloride (0.260 mL, 3.56 mmol) in 1,2-dichloroethane (2 mL). The solution was stirred at 70° C. for 0.5 h and then cooled to room temperature. The brown mixture was filtered and washed with 1,2-dichloroethane to afford N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine hydrochloride as a brown solid (0.550 g, 2.42 mmol, 75% yield). 1H NMR (400 MHz; D2O): 2.79 (s, 6H); 4.52 (s, 2H); 4.61 (s, 2H); 7.60 (s, 1H).
Quantity
0.382 g
Type
reactant
Reaction Step One
Quantity
0.453 g
Type
reactant
Reaction Step One
Quantity
0.301 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:7])[CH2:3][C:4](=[S:6])[NH2:5].[Cl:8][CH2:9][C:10]([CH2:12]Cl)=O.C(=O)(O)[O-].[Na+].S(Cl)(Cl)=O>ClCCCl>[ClH:8].[Cl:8][CH2:9][C:10]1[N:5]=[C:4]([CH2:3][N:2]([CH3:7])[CH3:1])[S:6][CH:12]=1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
0.382 g
Type
reactant
Smiles
CN(CC(N)=S)C
Name
Quantity
0.453 g
Type
reactant
Smiles
ClCC(=O)CCl
Name
Quantity
0.301 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0.26 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 70° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with 1,2-dichloroethane
ADDITION
Type
ADDITION
Details
The filtrate was added dropwise to
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The brown mixture was filtered
WASH
Type
WASH
Details
washed with 1,2-dichloroethane

Outcomes

Product
Details
Reaction Time
0.5 h
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.42 mmol
AMOUNT: MASS 0.55 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 136%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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